molecular formula C8H14O2 B14000106 1,4-Dimethoxy-4-methylpent-2-yne CAS No. 78961-60-1

1,4-Dimethoxy-4-methylpent-2-yne

Cat. No.: B14000106
CAS No.: 78961-60-1
M. Wt: 142.20 g/mol
InChI Key: VYOCMJSYCODJCD-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-4-methylpent-2-yne is an organic compound with the molecular formula C8H14O2 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-4-methylpent-2-yne can be synthesized through several methods. One common approach involves the reaction of 4-methylpent-2-yne with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-4-methylpent-2-yne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

    Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alkenes or alkanes.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dimethoxy-4-methylpent-2-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-4-methylpent-2-yne involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxy-2-butyne: Another alkyne with similar structural features but different reactivity and applications.

    4-Methyl-2-pentyne: Shares the alkyne functional group but lacks the methoxy substituents.

Uniqueness

1,4-Dimethoxy-4-methylpent-2-yne is unique due to its combination of a triple bond and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

78961-60-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1,4-dimethoxy-4-methylpent-2-yne

InChI

InChI=1S/C8H14O2/c1-8(2,10-4)6-5-7-9-3/h7H2,1-4H3

InChI Key

VYOCMJSYCODJCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CCOC)OC

Origin of Product

United States

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